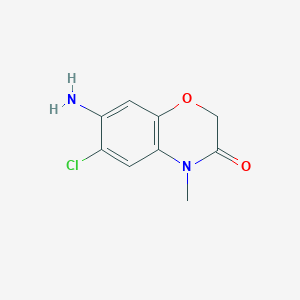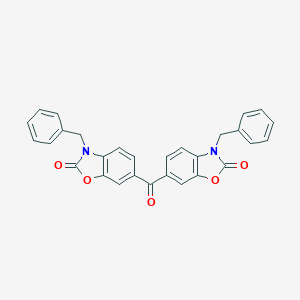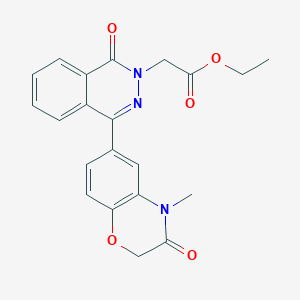![molecular formula C14H11BrN4O5S2 B304725 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate involves the inhibition of various enzymes and proteins that are involved in disease progression. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the activity of various inflammatory mediators, such as cyclooxygenase-2 and nitric oxide synthase, thereby reducing inflammation. In addition, this compound has been shown to inhibit the growth of various microbial pathogens, including bacteria and fungi.
Biochemical and Physiological Effects:
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of various inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of reactive oxygen species, which are known to be involved in the development of various diseases. In addition, this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a high degree of selectivity and specificity for its target enzymes and proteins. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the elucidation of the molecular mechanisms of action of this compound could lead to the development of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate involves several steps. The starting material is 6-methoxy-2-nitrophenol, which is then converted to the corresponding amine. The amine is then reacted with a thiadiazole derivative to give the desired compound. The final step involves the reaction of the compound with methanesulfonic acid to form the methanesulfonate salt.
Aplicaciones Científicas De Investigación
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
Nombre del producto |
2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate |
|---|---|
Fórmula molecular |
C14H11BrN4O5S2 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
[2-bromo-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-6-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H11BrN4O5S2/c1-23-10-5-7(4-9(15)11(10)24-26(2,21)22)3-8-12(16)19-14(18-13(8)20)25-6-17-19/h3-6,16H,1-2H3/b8-3+,16-12? |
Clave InChI |
KUTQJNHTDYKTEO-FGYYGXQPSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)Br)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)


![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)


![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)


methanone](/img/structure/B304668.png)
![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)